2,6-Dibromo-4-methylanisole

説明

Molecular Architecture and Crystallographic Analysis

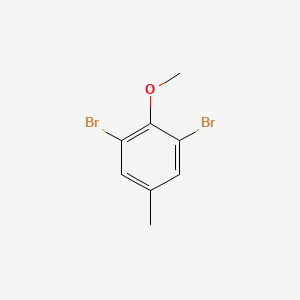

This compound exhibits a distinctive molecular architecture characterized by the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 atomic mass units. The compound is systematically named as 1,3-dibromo-2-methoxy-5-methylbenzene according to International Union of Pure and Applied Chemistry nomenclature conventions. The structural framework consists of a benzene ring bearing three distinct substituents: two bromine atoms positioned at the 2,6-positions (equivalent to 1,3-positions in the systematic numbering), a methoxy group (-OCH₃) at position 1 (or 2 in the systematic numbering), and a methyl group (-CH₃) at position 4 (or 5 in the systematic numbering).

The molecular architecture demonstrates significant steric interactions between the ortho-positioned bromine substituents and the central methoxy group, which influences the overall conformational preferences of the molecule. The presence of two sizeable ortho substituents creates substantial steric hindrance that affects the rotational barrier around the aromatic carbon-oxygen bond of the methoxy group. This steric crowding results in a perpendicular conformation of the methoxy group relative to the benzene ring plane, as confirmed by crystallographic analysis of similar dibromo-substituted anisole derivatives.

The compound exhibits orthorhombic crystal symmetry, as evidenced by structural studies of closely related dibrominated aromatic compounds. The crystallographic data reveals significant intermolecular interactions that contribute to the solid-state packing arrangement. The molecular geometry demonstrates bond angles and distances typical of substituted aromatic ethers, with the carbon-oxygen bond length of the methoxy group showing characteristic values consistent with aromatic ether systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive coupling patterns characteristic of the substitution pattern on the aromatic ring. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons, which appear as distinct resonances due to the asymmetric substitution pattern created by the methyl group.

Long-range carbon-proton coupling constants have been observed in related dibromo-anisole derivatives, with coupling values demonstrating the influence of the perpendicular methoxy group conformation. Specifically, in 4-methyl-2,6-dibromoanisole, the long-range coupling constant has been measured at 0.637 hertz, indicating significant through-space interactions between the methoxy group and distant aromatic carbons. The carbon-13 nuclear magnetic resonance spectrum displays characteristic chemical shifts for the aromatic carbons, with the carbon bearing the methoxy group showing typical downfield resonance patterns associated with oxygen substitution.

The infrared spectroscopic profile of this compound demonstrates characteristic absorption bands that confirm the presence of key functional groups. The spectrum exhibits strong absorption in the aromatic carbon-hydrogen stretching region, along with distinctive methoxy group vibrations. The carbon-oxygen stretching modes of the aromatic ether linkage appear at characteristic frequencies, while the aromatic carbon-carbon stretching vibrations provide confirmation of the substituted benzene ring system.

Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 277.89, corresponding to the expected molecular weight of the compound. The fragmentation pattern shows characteristic losses associated with methoxy group elimination and progressive bromine atom loss, providing structural confirmation through fragmentation pathways typical of halogenated aromatic ethers. The isotope pattern clearly reflects the presence of two bromine atoms, with the characteristic 1:2:1 intensity ratio observed for dibrominated compounds.

Thermodynamic Properties and Phase Behavior

The thermodynamic characterization of this compound reveals several important physicochemical parameters that govern its behavior under various conditions. The compound exhibits a vapor pressure of 0.00772 millimeters of mercury at 25 degrees Celsius, indicating relatively low volatility consistent with its substantial molecular weight and halogen substitution. The calculated boiling point reaches 277.2 degrees Celsius at 760 millimeters of mercury pressure, reflecting the significant intermolecular forces arising from the heavy bromine substituents.

Thermal analysis indicates a flash point of 110.3 degrees Celsius, establishing important safety parameters for handling and storage. The compound demonstrates moderate thermal stability, with decomposition temperatures well above normal handling conditions. The calculated density reflects the substantial contribution of the bromine atoms to the overall mass density of the compound.

Solubility parameters indicate limited water solubility typical of halogenated aromatic ethers, with calculated solubility values ranging from 0.0174 milligrams per milliliter according to one predictive model to 0.0841 milligrams per milliliter according to alternative computational approaches. The logarithmic partition coefficient values range from 3.44 to 3.64, indicating significant lipophilic character and preference for organic phases over aqueous environments. These solubility characteristics reflect the hydrophobic nature of the molecule arising from the halogen substitution and aromatic character.

The compound exhibits high gastrointestinal absorption potential and demonstrates blood-brain barrier permeability according to computational pharmacokinetic predictions. The topological polar surface area measures 9.23 square angstroms, confirming the relatively nonpolar character of the molecule despite the presence of the ether oxygen. The rotational bond count remains minimal due to the rigid aromatic framework, with only the methoxy group providing conformational flexibility.

特性

IUPAC Name |

1,3-dibromo-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOLQYYMMKYVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199646 | |

| Record name | 2,6-Dibromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51699-89-9 | |

| Record name | 1,3-Dibromo-2-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51699-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051699899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Summary Table of Preparation Methods

Detailed Research Findings

- Selectivity: The presence of the methoxy group directs bromination to the ortho positions (2 and 6) due to its strong activating and ortho/para-directing effects. The methyl group at the 4 position further influences regioselectivity by steric and electronic effects, favoring dibromination at 2 and 6 positions.

- Catalyst Role: Lewis acid catalysts facilitate the generation of electrophilic bromine species, enhancing reaction rates and selectivity.

- Solvent Effects: Non-polar solvents like carbon disulfide stabilize bromine and the reaction intermediates, reducing side reactions.

- Purification: Recrystallization from suitable solvents yields high-purity this compound, essential for applications in biological studies or further chemical transformations.

- Spectral Confirmation: Products are characterized by NMR (¹H, ¹³C), mass spectrometry, and melting point analysis to confirm structure and purity.

生物活性

2,6-Dibromo-4-methylanisole (CAS No. 51699-89-9) is an organic compound notable for its unique structure, which includes two bromine atoms and a methoxy group attached to a benzene ring. This configuration contributes to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article examines the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 279.959 g/mol |

| CAS Number | 51699-89-9 |

| EC Number | 257-352-5 |

The compound's structure is characterized by the following features:

- Bromine Substituents : Located at the 2 and 6 positions of the aromatic ring.

- Methoxy Group : Positioned at the 4 position, influencing its reactivity and biological interactions.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties . It has been shown to inhibit the growth of various fungal strains, making it a candidate for agricultural applications as a fungicide. In laboratory studies, this compound demonstrated effectiveness against common plant pathogens, suggesting its potential utility in crop protection strategies.

Case Study: Antifungal Efficacy

A study conducted on the antifungal activity of various dibromo compounds, including this compound, revealed that it effectively reduced fungal biomass in treated plants compared to untreated controls. The mechanism was attributed to disruption of fungal cell membranes and inhibition of spore germination.

Antimicrobial Properties

Beyond antifungal activity, this compound also displays broad-spectrum antimicrobial effects . It has been investigated for its ability to combat bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy varies based on concentration and exposure time.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be further explored as a potential antimicrobial agent in clinical settings .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism. For instance, studies have shown that it can affect cytochrome P450 enzymes, which are crucial for various biochemical pathways in microorganisms .

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis .

- Gene Expression Modulation : Preliminary research indicates that exposure to this compound can alter gene expression related to stress responses and apoptosis in microbial cells.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond its antimicrobial properties. Derivatives of dibromo compounds have shown promise in medicinal chemistry for developing pharmaceuticals targeting specific biological pathways.

Future Research Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound and its derivatives. Areas of interest include:

科学的研究の応用

Organic Synthesis

DBMA is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine substituents make it a valuable building block for synthesizing various derivatives through nucleophilic substitution reactions. For example, it has been used in the synthesis of stilbene probes for biochemical studies, where it serves as a precursor to investigate binding modes of other compounds in estrogen receptors .

Medicinal Chemistry

Research has highlighted DBMA's potential antifungal properties, suggesting its application as a pesticide or fungicide in agricultural settings. Additionally, derivatives of dibromo compounds have shown promise in medicinal chemistry for developing pharmaceuticals targeting specific biological pathways. The compound's unique structure may enhance the efficacy of certain drugs by modifying their pharmacological profiles .

Agricultural Science

Due to its antifungal activity, DBMA is being explored for use in agricultural applications. Studies indicate that when combined with other fungicides or herbicides, it can exhibit synergistic effects that enhance their biological activities. This potential makes it a candidate for developing more effective agricultural chemicals.

Case Study 1: Synthesis of Stilbene Probes

In a study aimed at investigating the binding mode of substituted parabens to estrogen receptors, DBMA was synthesized and utilized as a key intermediate. The research demonstrated successful modifications leading to the creation of several stilbene derivatives. These compounds were then tested using time-resolved fluorescence resonance energy transfer (TR-FRET) assays to determine their binding affinities and modes .

Case Study 2: Antifungal Efficacy

A series of experiments evaluated the antifungal activity of DBMA against various fungal pathogens. Results indicated that DBMA exhibited significant inhibitory effects on fungal growth, suggesting its potential utility as an agricultural fungicide. Further studies are ongoing to explore its effectiveness when combined with existing fungicides.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2,6-Dibromo-4-methylanisole with structurally related compounds, emphasizing substituent effects, reactivity, and applications.

Table 1: Comparative Properties of this compound and Analogues

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, the nitro groups (-NO₂) in 2,6-Dinitro-4-methylanisole are strongly electron-withdrawing, deactivating the ring and increasing sensitivity to explosive decomposition . The amine group (-NH₂) in 2,6-Dibromo-4-methylaniline enhances nucleophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions to form biaryl structures .

Halogen Effects :

Physical Properties and Solubility

- Molecular Weight and Solubility: 2,6-Dibromo-4-methylaniline (264.95 g/mol) is insoluble in water due to its nonpolar aromatic core and amine group , whereas the epoxide derivative ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (306.00 g/mol) has higher polarity from the oxirane ring, enhancing solubility in organic solvents . 2,6-Dinitro-4-methylanisole’s lower molecular weight (212.16 g/mol) correlates with higher volatility compared to brominated analogues, necessitating stringent handling protocols .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,6-Dibromo-4-methylanisole in laboratory settings?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For brominated anisole derivatives, refluxing in polar aprotic solvents (e.g., DMSO) with precise stoichiometric ratios of brominating agents is critical. Evidence from analogous compounds suggests reflux durations of 12–18 hours at 80–100°C yield moderate to high purity (65–85%) . Key steps include:

- Purification : Use ice-water quenching followed by vacuum distillation and recrystallization (ethanol-water mixtures).

- Yield Enhancement : Adjust molar ratios of reactants (e.g., 1:2.2 for substrate-to-bromine) and employ catalysts like FeCl₃.

Example protocol from similar brominated triazoles:

| Step | Parameter | Value |

|---|---|---|

| Reflux | Time | 18 hours |

| Solvent | DMSO | 10 mL |

| Workup | Quenching | Ice-water |

| Yield | 65% |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the regioselectivity of bromination in this compound?

- Methodological Answer : Use ¹H NMR and ¹³C NMR to analyze aromatic proton splitting patterns and carbon chemical shifts. For 2,6-dibromo substitution:

- ¹H NMR : A singlet for the methoxy group (δ 3.8–4.0 ppm) and absence of aromatic protons (due to bromine's deshielding effect).

- ¹³C NMR : Distinct peaks for Br-substituted carbons (δ 115–125 ppm) and methoxy carbon (δ 55–60 ppm). Compare with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer : Adopt hazard mitigation strategies from structurally similar brominated aromatics:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Waste Disposal : Neutralize with sodium thiosulfate before disposal in halogenated waste containers.

Reference safety data for 2,6-Dibromo-4-methylaniline (analogous compound): Precautionary codes P261 (avoid dust inhalation) and P305+P351+P338 (eye rinse protocol) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Refine X-ray diffraction data using SHELXL to model electron density maps. Key steps:

Data Collection : High-resolution (<1.0 Å) data to resolve heavy bromine atoms.

Twinned Data Handling : Use SHELXPRO for twin-law identification and detwinning .

Validation : Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) for Br atoms.

Example workflow for small-molecule refinement:

SHELXS (structure solution) → SHELXL (refinement) → Mercury (visualization)

Mercury CSD’s void analysis module can assess packing efficiency .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound’s electronic properties?

- Methodological Answer : Discrepancies between experimental UV-Vis spectra and TD-DFT calculations may arise from solvent effects or basis-set limitations. Mitigation steps:

Q. How can intermolecular interactions of this compound be systematically analyzed to predict its reactivity in cross-coupling reactions?

- Methodological Answer : Use Cambridge Structural Database (CSD) searches via Mercury to identify common packing motifs. For example:

Q. What methodologies reconcile discrepancies in biological activity data for brominated anisole derivatives across different studies?

- Methodological Answer : Apply meta-analysis frameworks to resolve conflicting bioassay results:

Data Normalization : Adjust for variations in cell lines (e.g., IC₅₀ in HeLa vs. HEK293).

Contradiction Mapping : Use qualitative criteria (e.g., Good Research Practices) to assess study design rigor .

Statistical Testing : Fisher’s exact test or Cochran’s Q-test for heterogeneity in toxicity datasets .

Data Contradiction and Reliability Analysis

Q. How should researchers handle conflicting reports on the thermal stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。